molecular formula C10H12F2 B1390637 1-(2,2-Difluoropropyl)-4-methylbenzene CAS No. 1138445-50-7

1-(2,2-Difluoropropyl)-4-methylbenzene

Cat. No. B1390637
M. Wt: 170.2 g/mol
InChI Key: RRVKGZQWHWOJNC-UHFFFAOYSA-N
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Description

The compound “1-(2,2-Difluoropropyl)-4-methylbenzene” belongs to the family of benzene derivatives. Benzene derivatives are aromatic compounds and are widely used in various fields such as medicine, agriculture, and materials sciences .


Synthesis Analysis

While specific synthesis methods for “1-(2,2-Difluoropropyl)-4-methylbenzene” are not available, similar compounds such as “1-Bromo-4-(2,2-difluoropropyl)benzene” and “2,2-Difluoropropyl acetate” are synthesized using various organic chemistry reactions .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties, like in “1-(2,2-Difluoropropyl)-4-methylbenzene”, often exhibit diverse activities .

Scientific Research Applications

Thermal Rearrangement Studies

1-(2,2-Difluoropropyl)-4-methylbenzene is studied in thermal rearrangement processes. Research by Hang et al. (2011) used experimental and computational methods to investigate the thermal conversion of substituted difluoro(methylene)cyclopropanes to more stable products, including 1-(3-(difluoromethylene)-2,2-dimethylcyclopropylsulfonyl)-4-methylbenzene. This study provides insights into the structural and stability aspects of these compounds and proposes possible reaction mechanisms (Hang et al., 2011).

Electrochemical Fluorination

Research on the electrochemical fluorination of aromatic compounds, including difluoromethylbenzene, offers significant insights. The study by Momota et al. (1998) explored the electrochemical fluorinations of toluene and its fluorinated derivatives. It provides a deep understanding of the reaction mechanisms and product profiles during these fluorinations, contributing to the broader understanding of the reactivity and properties of these compounds (Momota et al., 1998).

Organometallic Chemistry

The application of fluorobenzenes, including 1,4-difluorobenzene, in organometallic chemistry and catalysis is discussed by Pike et al. (2017). This research highlights how the fluorine substituents influence the chemical behavior of these compounds, affecting their interactions with metal centers and their utility in synthesis and catalysis (Pike et al., 2017).

Liquid Crystal Synthesis

Johansson et al. (1997) explored the synthesis of liquid crystals containing a single benzene unit, including derivatives of difluoromethylbenzene. This research provides valuable insights into the design and properties of liquid crystals, including their thermal stability and phase behavior (Johansson et al., 1997).

Crystal Structure Interactions

Thalladi et al. (1998) investigated C−H···F interactions in the crystal structures of fluorobenzenes, contributing to the understanding of weak intermolecular interactions in crystalline fluorobenzenes and their structural implications (Thalladi et al., 1998).

Photocatalyzed Benzylic Fluorination

Bloom et al. (2014) studied the photocatalyzed oxidation of benzylic compounds, leading to the efficient synthesis of benzylic fluorides. This research provides a metal-free and mild approach, expanding the scope of benzylic fluorination methods (Bloom et al., 2014).

properties

IUPAC Name

1-(2,2-difluoropropyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2/c1-8-3-5-9(6-4-8)7-10(2,11)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVKGZQWHWOJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282478
Record name 1-(2,2-Difluoropropyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoropropyl)-4-methylbenzene

CAS RN

1138445-50-7
Record name 1-(2,2-Difluoropropyl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Difluoropropyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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